6-nitro-2H-chromene-3-carboxylic acid 6-nitro-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17655937
InChI: InChI=1S/C10H7NO5/c12-10(13)7-3-6-4-8(11(14)15)1-2-9(6)16-5-7/h1-4H,5H2,(H,12,13)
SMILES:
Molecular Formula: C10H7NO5
Molecular Weight: 221.17 g/mol

6-nitro-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC17655937

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

6-nitro-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
IUPAC Name 6-nitro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C10H7NO5/c12-10(13)7-3-6-4-8(11(14)15)1-2-9(6)16-5-7/h1-4H,5H2,(H,12,13)
Standard InChI Key ICQXWPHMLGFCKB-UHFFFAOYSA-N
Canonical SMILES C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The molecular structure of 6-nitro-2H-chromene-3-carboxylic acid consists of a chromene backbone (a benzene ring fused to a dihydropyran ring) with substituents at critical positions:

  • Nitro group (-NO₂): Positioned at carbon 6 of the benzene ring, this electron-withdrawing group influences the compound’s reactivity and electronic properties.

  • Carboxylic acid (-COOH): Located at carbon 3 of the pyran ring, this functional group enhances solubility in polar solvents and enables salt formation or esterification.

The compound’s IUPAC name, 6-nitro-2H-chromene-3-carboxylic acid, reflects this substitution pattern. Its canonical SMILES representation, C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O, encodes the spatial arrangement of atoms and bonds.

Physicochemical Properties

PropertyValue (Predicted)Method/Source
Molecular Weight221.17 g/molVulcanChem
Boiling Point483.3 ± 45.0 °CQSPR-based estimation
Density1.689 ± 0.06 g/cm³Computational modeling
pKa1.18 ± 0.20Acid dissociation prediction

In contrast, the related 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS 10242-15-6) exhibits a higher molecular weight (235.15 g/mol) and experimentally determined melting point of 213–214°C . This difference underscores the impact of the 2-oxo group on intermolecular interactions and crystalline packing.

Synthesis and Manufacturing

General Synthetic Strategies

Chromene derivatives are typically synthesized via cyclization reactions involving salicylaldehyde precursors and nucleophilic reagents. For 6-nitro-2H-chromene-3-carboxylic acid, a plausible route involves:

  • Nitration: Introducing the nitro group to a preformed chromene scaffold under controlled acidic conditions.

  • Carboxylation: Functionalizing position 3 through Kolbe-Schmitt or similar carboxylation reactions, often employing carbon dioxide under high pressure .

A comparative analysis with the 2-oxo derivative reveals distinct synthetic requirements. The oxo variant is synthesized via reactions involving pyridine and trichlorophosphate, which facilitate ketone formation at position 2 .

Industrial and Research Applications

Material Science Applications

Chromene derivatives are investigated for:

  • UV-absorbing materials: Due to their conjugated π-electron systems.

  • Fluorescent dyes: Leveraging their inherent luminescence properties .

Supplier Landscape

6-Nitro-2H-chromene-3-carboxylic acid is available from specialized chemical suppliers, including VulcanChem (United States) and Nanjing Chemlin Chemical Co., Ltd. (China). Global distribution spans 21 suppliers across seven countries, though detailed vendor specifications are proprietary .

Future Research Directions

Priority Investigations

  • Pharmacokinetic profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-activity relationship (SAR) studies: Modifying the nitro and carboxylic acid groups to optimize bioactivity.

  • Green synthesis optimization: Developing atom-efficient routes with reduced environmental footprint.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator